molecular formula C12H13IO3 B1327871 Ethyl 4-(3-iodophenyl)-4-oxobutyrate CAS No. 898777-24-7

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

Cat. No. B1327871
M. Wt: 332.13 g/mol
InChI Key: GETTZSIMYGEIQS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Properties

Ethyl 4-(3-iodophenyl)-4-oxobutyrate and its derivatives have been investigated for their antimicrobial properties. A study conducted by Kucukguzel et al. (1999) synthesized various compounds related to ethyl 4-oxobutyrate and tested them against bacterial strains and fungi. One of the compounds showed significant activity against Staphylococcus aureus, while another was active against Mycobacterium fortuitum (Kucukguzel, Rollas, Erdeniz, & Kiraz, 1999).

Biosynthesis in Wine Production

Ethyl 4-oxobutyrate plays a role in the biosynthesis of compounds present in film sherries. Research by Fagan, Kepner, and Webb (1981) revealed that ethyl 4-oxobutyrate added to simulated sherry resulted in the formation of several compounds, including gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone. This confirmed earlier proposed pathways for their formation in sherry production (Fagan, Kepner, & Webb, 1981).

Chemical Synthesis

Several studies focus on the synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate and its derivatives for various applications. Hao Zhi-hui (2007) synthesized a derivative as an intermediate for an anti-obesity agent. The synthesis involved multiple steps, including enamination and condensation (Hao Zhi-hui, 2007).

Hydrogenation Studies

The hydrogenation of ethyl 4-R-2,4-dioxobutyrates (where R = various groups) has been investigated. Slavinska et al. (2006) studied the hydrogenation at palladium black and found the main products to be ethyl 4-R-2-hydroxy-4-oxobutyrates with varying yields depending on the derivative (Slavinska et al., 2006).

Enantioselective Hydrogenation

Enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate using a chiral catalyst Ru-BINAP was explored by Starodubtseva et al. (2004). This process achieved high levels of asymmetric induction and was efficient even after multiple recycles of the catalyst (Starodubtseva et al., 2004).

Anti-HIV Activity

Ethyl 2-alkyl-4-aryl-3-oxobutyrates have been synthesized and tested for their anti-HIV activity. Danel et al. (1996) found that certain thio analogues of these compounds were extremely potent against HIV-1 (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Bioreduction in Pharmaceutical Synthesis

Chen et al. (2002) designed an optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast. This process is significant for producing pharmaceutical intermediates like ethyl (S)-4-chloro-3-hydroxybutyrate with high reaction yield and optical purity (Chen, Wang, Houng, & Lee, 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETTZSIMYGEIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645711
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-iodophenyl)-4-oxobutyrate

CAS RN

898777-24-7
Record name Ethyl 4-(3-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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